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An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-4-
carboxylic Acid

Introduction: The Significance of a Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in

numerous natural products and synthetic compounds with a wide array of biological activities.

[1] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and

neuroprotective agents.[2] 2,3-Dihydrobenzofuran-4-carboxylic acid (C₉H₈O₃) is a key

intermediate and building block for accessing more complex molecules within this class.

For drug development professionals, a thorough understanding of a molecule's fundamental

physicochemical properties is not merely academic; it is the bedrock upon which successful

drug design, formulation, and delivery are built. Properties such as solubility, acidity (pKa), and

lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME)

profile. This guide provides a detailed examination of the core physicochemical properties of

2,3-Dihydrobenzofuran-4-carboxylic acid, offering both established data and the

experimental protocols necessary for their empirical validation.

Core Molecular and Physical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and

biological systems. These intrinsic properties are the starting point for any scientific
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investigation.

Molecular Structure and Identifiers
IUPAC Name: 2,3-dihydro-1-benzofuran-4-carboxylic acid[3]

CAS Number: 209256-40-6[3]

Molecular Formula: C₉H₈O₃[3]

SMILES: C1COC2=CC=CC(=C21)C(=O)O[3]

Summary of Physicochemical Data
The following table summarizes key computed and available data for 2,3-Dihydrobenzofuran-
4-carboxylic acid. These values provide a quantitative baseline for experimental work.

Property Value Source

Molecular Weight 164.16 g/mol [3]

Exact Mass 164.047344113 Da [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 3 [3]

LogP (Computed) 1.5 [3]

Purity (Typical) ≥97% [4]

Note: Experimental values for properties like melting point and pKa are not readily available in

public databases and must be determined empirically using the methods outlined below.

Solubility Profile: A Critical Determinant of
Bioavailability
A compound's solubility in aqueous and organic media is a critical factor for its utility in drug

discovery. Poor aqueous solubility can severely limit oral bioavailability, while solubility in

organic solvents is essential for purification, analysis, and certain formulation strategies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://www.benchchem.com/product/b122184?utm_src=pdf-body
https://www.benchchem.com/product/b122184?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-1-benzofuran-4-carboxylic-acid
https://www.achemblock.com/s77100-2-3-dihydro-1-benzofuran-4-carboxylic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Theoretical Basis for Solubility
The structure of 2,3-Dihydrobenzofuran-4-carboxylic acid—containing a polar carboxylic

acid group and a largely nonpolar dihydrobenzofuran ring system—suggests it will be poorly

soluble in water but will exhibit significantly increased solubility in alkaline aqueous solutions.[5]

This is because the carboxylic acid can be deprotonated by a base to form a highly polar and

water-soluble carboxylate salt.[5] It is expected to be soluble in polar organic solvents like

ethanol and DMSO.[6]

Experimental Workflow for Solubility Classification
The following protocol provides a systematic approach to classifying the solubility of an organic

compound. The logic is to test solubility in a sequence of solvents that probe the compound's

polarity and acidic/basic character.

Caption: Logical workflow for the systematic classification of an organic compound's solubility.

Detailed Experimental Protocol
Objective: To determine the solubility class of 2,3-Dihydrobenzofuran-4-carboxylic acid.

Materials:

2,3-Dihydrobenzofuran-4-carboxylic acid

Small test tubes

Vortex mixer

Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl

Procedure:

Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add

0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds

after each addition.[7][8] If the compound dissolves completely, it is water-soluble.
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Rationale & Confirmation: For a carboxylic acid, water solubility is expected to be low. If it

appears insoluble, proceed to the next step.

NaOH Solubility (Strong Base): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution

in portions, vortexing as before.[9] Complete dissolution indicates the presence of an acidic

functional group.

Rationale & Confirmation: A strong base like NaOH will deprotonate a carboxylic acid (and

weaker acids like phenols) to form a soluble salt. To confirm, carefully acidify the resulting

solution with 5% HCl. The original, water-insoluble compound should precipitate, validating

the result.[5]

NaHCO₃ Solubility (Weak Base): To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃

solution.[9] Effervescence (CO₂ release) and dissolution indicate a strong organic acid.

Rationale & Confirmation: Sodium bicarbonate is a weak base and will only react with acids

stronger than carbonic acid (pKa ~6.4). This test effectively distinguishes carboxylic acids

from most phenols, providing a self-validating system when compared with the NaOH result.

[5]

Acidity and pKa Determination
The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of an

acid's strength in solution.[10] For a drug candidate, pKa influences its charge state at

physiological pH, which in turn affects its solubility, membrane permeability, and receptor

binding interactions.

Theoretical Basis of pKa
The pKa is the pH at which an acid is 50% ionized (deprotonated) and 50% unionized. This

relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

When the concentrations of the acidic form [HA] and the conjugate base [A⁻] are equal, the log

term becomes zero, and pH = pKa.[11] This principle is the foundation of pKa determination by
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titration. While the pKa for many common carboxylic acids ranges from 4 to 5, the specific

value for this compound must be found experimentally.[12]

Experimental Workflow for pKa Determination via
Potentiometric Titration
This workflow outlines the process of determining the pKa of an unknown acid by monitoring

pH changes during titration with a strong base.

Caption: Step-by-step workflow for determining the pKa of a carboxylic acid via potentiometric

titration.

Detailed Experimental Protocol
Objective: To determine the pKa of 2,3-Dihydrobenzofuran-4-carboxylic acid.

Materials:

2,3-Dihydrobenzofuran-4-carboxylic acid

Standardized ~0.1 M NaOH solution

Calibrated pH meter and electrode

Burette, beaker, magnetic stirrer, and stir bar

Deionized water (a co-solvent like ethanol may be needed if water solubility is too low)

Procedure:

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the acid into a 250 mL

beaker. Dissolve the sample in ~100 mL of deionized water. If solubility is poor, a minimal

amount of a co-solvent like ethanol can be used, but it's important to note this can slightly

alter the measured pKa.[11]

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the

calibrated pH electrode in the solution. Position the burette filled with standardized NaOH

solution over the beaker.
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Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise

increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before

recording the pH and the total volume of NaOH added. As you approach the equivalence

point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL) to obtain a

more detailed curve.[11]

Data Analysis:

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to

generate a titration curve.

Identify the volume at the equivalence point (Veq), which corresponds to the midpoint of

the steepest part of the curve. A derivative plot (ΔpH/ΔV vs. V) can be used for a more

precise determination.

Calculate the volume at the half-equivalence point (V₁/₂ = Veq / 2).

Find the pH on the titration curve that corresponds to this half-equivalence volume. This

pH value is the experimental pKa of the acid.[11]

Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule's structure, confirming its identity

and purity. For 2,3-Dihydrobenzofuran-4-carboxylic acid, IR and NMR spectroscopy are

indispensable tools.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it

excellent for identifying functional groups.

Expected Absorptions:

O–H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-

3300 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded dimers that

carboxylic acids typically form.[13][14]
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C=O Stretch (Carbonyl): A sharp, strong absorption should appear between 1690-1760

cm⁻¹. For an aromatic carboxylic acid existing as a dimer, this band is typically centered

around 1710 cm⁻¹.[13][15]

C–O Stretch: A band in the 1210-1320 cm⁻¹ region is characteristic of the C-O single bond in

the carboxyl group.[13]

Aromatic C=C Stretches: Medium to weak absorptions will appear in the ~1450-1600 cm⁻¹

region.

Aromatic C-H Bending: Bending vibrations for the substituted benzene ring will appear in the

650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Expected ¹H NMR Signals:

-COOH Proton: A very broad singlet is expected far downfield, typically between 10-13 ppm.

[16] The chemical shift is highly dependent on concentration and solvent. This signal will

disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.[17]

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region

(~7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicities) will depend

on the electronic effects of the carboxyl and dihydrofuran substituents.

Dihydrofuran Protons: The two pairs of non-equivalent methylene (-CH₂-) protons at

positions 2 and 3 of the dihydrofuran ring will likely appear as triplets between ~3.0-4.8 ppm,

coupling with each other.

Expected ¹³C NMR Signals:

Carbonyl Carbon (-COOH): This signal will be downfield, typically in the 165-185 ppm range.

[15][18]
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Aromatic Carbons: Signals for the six carbons of the benzene ring will appear between ~110-

160 ppm. Carbons directly attached to the oxygen and the carboxyl group will be the most

downfield in this region.

Dihydrofuran Carbons: The two methylene carbons will appear further upfield, likely in the

~30-75 ppm range.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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